molecular formula C16H16O B2543809 1,1-Diphenyl-3-buten-1-ol CAS No. 4165-79-1

1,1-Diphenyl-3-buten-1-ol

Cat. No. B2543809
CAS RN: 4165-79-1
M. Wt: 224.303
InChI Key: MCIWONLOVGQSQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of metal alloys or metal complexes as catalysts or reagents. For instance, 3,3-diphenyl-1-butene reacts with a cesium-potassium-sodium alloy to form a unique dianion structure after undergoing a [1,2]-phenyl migration, as reported in the study of triphenylmethane and related compounds . This suggests that the synthesis of 1,1-Diphenyl-3-buten-1-ol could potentially involve similar reagents or conditions to manipulate the phenyl groups and the butene backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to 1,1-Diphenyl-3-buten-1-ol has been characterized by various spectroscopic methods and X-ray diffraction analysis. For example, the intramolecular coordination in (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol has been evidenced by X-ray diffraction, revealing a five-membered ring with a distorted trigonal bipyramidal geometry around the tin atom . This indicates that the molecular structure of 1,1-Diphenyl-3-buten-1-ol could also exhibit interesting geometrical features due to the presence of bulky phenyl groups.

Chemical Reactions Analysis

Chemical reactions involving diphenyl-substituted butenes can lead to various products depending on the conditions. For instance, the cationic oligomerization of trans-1,3-diphenyl-1-butene initiated by trifluoromethanesulfonic acid results in cyclization or oligomer formation, with indanic styrene tetramers being the main final products . This demonstrates the reactivity of the double bond in diphenyl-substituted butenes and suggests that 1,1-Diphenyl-3-buten-1-ol could undergo similar cationic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1,1-Diphenyl-3-buten-1-ol can be inferred from spectroscopic and crystallographic data. The electronic, IR, NMR, and mass spectra, as well as cyclic voltammograms, provide valuable information about the electronic structure and reactivity of these compounds . The presence of diphenyl groups likely imparts significant steric effects, which can influence the physical properties such as solubility and boiling point, as well as the chemical reactivity of the molecule.

Scientific Research Applications

Environmental Monitoring and Health Impact Assessment

1,1-Diphenyl-3-buten-1-ol, as a chemical compound, may not have direct research studies focusing on its specific applications. However, the research methodologies and analytical techniques used in the analysis of similar complex organic compounds can provide insights into its potential applications, especially in environmental monitoring and health impact assessments.

  • Bibliometric Analysis in Environmental and Biological Matrices

    • Research on similar polybrominated diphenyl ethers (PBDEs) has seen a significant increase, especially regarding their analysis in biological and environmental matrices. This demonstrates the importance of understanding the distribution and impact of such compounds on the environment and human health. The methodology and analytical techniques used in these studies can be applicable for compounds like 1,1-Diphenyl-3-buten-1-ol (Olisah, Okoh, & Okoh, 2018).
  • Systematic Review of Distribution in Biological Samples

    • Systematic reviews, like the one conducted on the distribution of PBDEs in human biological samples (breast milk, cord blood, and placentas), provide a comprehensive understanding of the levels and effects of these compounds. Such methodologies are crucial for assessing the impact of similar compounds on human health, especially during critical developmental stages (Tang & Zhai, 2017).

Potential Therapeutic Applications

While direct studies on 1,1-Diphenyl-3-buten-1-ol are lacking, research on structurally or functionally similar compounds can shed light on potential therapeutic applications.

  • Anticancer Activities of Medicinal Compounds

    • Studies on African medicinal spices and vegetables have revealed their potential in tackling malignant diseases, highlighting the cytotoxic effects of certain compounds. Understanding the mode of action of these compounds can provide a basis for exploring the therapeutic potential of 1,1-Diphenyl-3-buten-1-ol in similar contexts (Kuete, Karaosmanoğlu, & Sivas, 2017).
  • Pharmacological Properties of Natural Compounds

    • The exploration of natural compounds like Halocnemum strobilaceum extracts has revealed a range of bioactivities including anticancer, antimicrobial, and antioxidant activities. This kind of research can guide the investigation of 1,1-Diphenyl-3-buten-1-ol's potential pharmacological properties (Nasernakhaei & Zahraei, 2021).

Safety And Hazards

Specific safety and hazard information for 1,1-Diphenyl-3-buten-1-ol is not provided in the search results. As with all chemicals, it should be handled with care, avoiding contact with skin and eyes, and not be ingested .

properties

IUPAC Name

1,1-diphenylbut-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,17H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIWONLOVGQSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenyl-3-buten-1-ol

Synthesis routes and methods

Procedure details

To 29 g of benzophenone in 150 mL of tetrahydrofuran (THF) at 0° C. was added 88 mL of 2M allyl magnesium chloride. After 16 hrs, the starting material was completely consumed as indicated by thin layer chromatography (TLC). To the reaction mixture was added 1 mL of methanol to quench the excess Grinard reagent. The THF was distilled in vacuo and the residue was shaken with dilute aqueous hydrochloric acid and chloroform. The layers were separated and the aqueous phase was extracted with chloroform. The combined organic layers were dried with sodium sulfate and concentrated in vacuo to give 37 g of 1,1-diphenyl-3-buten-1-ol which is characterized by:
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Citations

For This Compound
14
Citations
JJ Eisch, JH Merkley - Journal of the American Chemical Society, 1979 - ACS Publications
The structural features in thecarbinol and the Grignard reagent, the role of alternative coordination sites on the ole-fin, the effect of varyingthe donor solvent, and the role of transition …
Number of citations: 43 pubs.acs.org
K Okuma, Y Kamahori, K Tsubakihara… - The Journal of …, 2002 - ACS Publications
The reaction of δ-halo-γ-oxide ylide, prepared from methylenetriphenylphosphorane and epichlorohydrin, with aldehydes afforded alkylidenecyclobutanols in moderate yields. The …
Number of citations: 14 pubs.acs.org
G Bartoli, R Dalpozzo, A De Nino, A Procopio… - Tetrahedron …, 2001 - Elsevier
Addition of organocerium reagents to homoallyl alcohols - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF Download …
Number of citations: 10 www.sciencedirect.com
Y Ukaji, M Miyamoto, M Mikuni, S Takeuchi… - Bulletin of the Chemical …, 1996 - journal.csj.jp
Palladium-catalyzed asymmetric intra- and intermolecular bis(alkoxycarbonylation) reactions of homoallylic alcohols in the presence of copper(I) triflate were achieved by using the …
Number of citations: 54 www.journal.csj.jp
M Kimura, M Shimizu, S Tanaka, Y Tamaru - Tetrahedron, 2005 - Elsevier
Under catalysis of Pd(OAc) 2 -(Pn-Bu) 3 , Et 2 Zn promotes a variety of allyl alcohols to undergo nucleophilic allylation of aliphatic aldehydes and ketones at room temperature and …
Number of citations: 56 www.sciencedirect.com
E Wada, S Kanemasa, I Fujiwara… - Bulletin of the Chemical …, 1985 - journal.csj.jp
A convenient route to 2-lithio-1,3-butadiene from chloroprene via a 2-stannyl-1,3-butadiene is presented, and the regioselecdve additions to a variety of carbonyl groups are …
Number of citations: 46 www.journal.csj.jp
EE MCENTIRE - 1972 - search.proquest.com
the original submitted. Page 1 LGGGLGGGGGGGGG GGG LLLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 3 search.proquest.com
M Zhang, Y Jia, J Zhou, S Wu - Heteroatom Chemistry, 1998 - Wiley Online Library
Dysprosium metal promoted Barbier‐type allylation of ketones and aldehydes has been investigated. It has been shown that dysprosium metal (activated by mercuric chloride) is …
Number of citations: 2 onlinelibrary.wiley.com
LM Fleury, AD Kosal, JT Masters… - The Journal of Organic …, 2013 - ACS Publications
The study presented herein describes a reductive transmetalation approach toward the generation of Grignard and organozinc reagents mediated by a titanocene catalyst. This method …
Number of citations: 39 pubs.acs.org
Y Dhage - Tetrahedron Lett, 2007 - ir.library.osaka-u.ac.jp
Acknowledgment his thesis is the end of my journey in obtaining my Ph. D. Completion of this doctoral dissertation was possible with the support of several people. First of all, I would …
Number of citations: 2 ir.library.osaka-u.ac.jp

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